molecular formula C12H13N5O4 B13442216 (2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No.: B13442216
M. Wt: 291.26 g/mol
InChI Key: BRDWIEOJOWJCLU-UGKPPGOTSA-N
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Description

The compound “(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile” is a complex organic molecule that features a pyrrolo[2,1-f][1,2,4]triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations including cyclization, nitrile formation, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5R)-2-(4-aminopyrimidin-5-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
  • (2S,3R,4S,5R)-2-(4-aminopyridin-3-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

InChI

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12-/m1/s1

InChI Key

BRDWIEOJOWJCLU-UGKPPGOTSA-N

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N

Origin of Product

United States

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